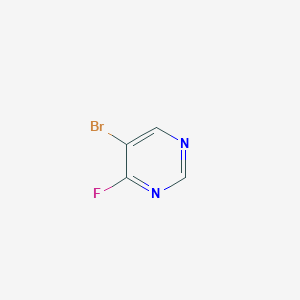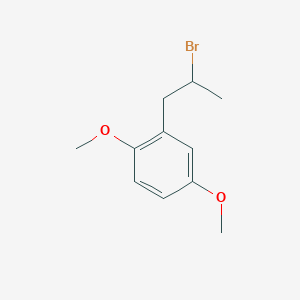![molecular formula C9H11ClF3N B13603045 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride is an organic compound belonging to the class of phenylalkylamines. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid, followed by crystallization and purification steps to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-Trifluoroethyl)amino]phenyl}propan-2-ol: This compound also contains a trifluoroethyl group and is used in similar applications.
4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Another compound with a trifluoroethyl group, used in biochemical research.
Uniqueness: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H11ClF3N |
|---|---|
Molekulargewicht |
225.64 g/mol |
IUPAC-Name |
[4-(2,2,2-trifluoroethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h1-4H,5-6,13H2;1H |
InChI-Schlüssel |
OQBDDQAVVNUHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(F)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)



![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)









